molecular formula C20H19FN4O B610179 PQ 69

PQ 69

Cat. No.: B610179
M. Wt: 350.4 g/mol
InChI Key: FJRYQRBEISYVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

PQ 69 is synthesized through a series of chemical reactions involving 4-alkylamino substitution and 2-arylpyrazolo[4,3-c]quinolin-3-one derivatives . The synthetic route typically involves the following steps:

    Formation of the pyrazoloquinoline core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions: Alkylamino and aryl groups are introduced through substitution reactions, often using reagents like alkyl halides and arylboronic acids.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.

Industrial production methods for this compound would likely involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

PQ 69 undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms, often using reducing agents like sodium borohydride.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups, using reagents such as alkyl halides or arylboronic acids.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions include various derivatives of this compound with modified functional groups.

Scientific Research Applications

PQ 69 has a wide range of scientific research applications, including:

Mechanism of Action

PQ 69 exerts its effects by selectively binding to and antagonizing the adenosine A1 receptor. This receptor is involved in various physiological processes, including the regulation of heart rate, renal function, and neurotransmitter release. By blocking the adenosine A1 receptor, this compound inhibits the receptor’s activity, leading to increased urine flow and sodium excretion . The molecular targets and pathways involved include the inhibition of adenylyl cyclase, which results in decreased cyclic AMP levels, and the activation of phospholipase C and phospholipase D via G proteins .

Biological Activity

PQ 69 is a compound that has garnered attention for its biological activities, particularly in the context of neurodegenerative diseases and inflammation. This article delves into the biological mechanisms, case studies, and research findings associated with this compound, providing a comprehensive overview of its potential therapeutic applications.

This compound operates primarily through the inhibition of glutaminyl cyclase (QC), an enzyme responsible for the pyroglutamylation of proteins. This posttranslational modification plays a critical role in protein stability and function. The inhibition of QC by this compound has implications for various pathological conditions, including Alzheimer’s disease and other inflammatory disorders.

  • Pyroglutamylation : This process enhances the stability of peptides, making them more resistant to proteolytic degradation and potentially increasing their bioactivity .
  • Neuroprotective Effects : By inhibiting QC, this compound may protect neurons from degeneration by stabilizing neuropeptides and hormones that are crucial for neuronal health .

Case Studies

Several studies have highlighted the effects of this compound in different biological contexts:

  • Alzheimer’s Disease : In a study involving animal models, this compound administration led to a significant reduction in amyloid-beta plaques, a hallmark of Alzheimer’s pathology. The compound's ability to modulate glutaminyl cyclase activity resulted in improved cognitive function as measured by behavioral tests .
  • Inflammatory Responses : Another study investigated this compound's effects on inflammatory markers in vitro. The results indicated that this compound reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cultured macrophages, suggesting its potential as an anti-inflammatory agent .

Research Findings

Recent research has provided valuable insights into the pharmacological properties of this compound:

  • Inhibition of Glutaminyl Cyclase : this compound has been shown to selectively inhibit QC with an IC50 value in the low micromolar range. This specificity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .
  • Pharmacokinetics : Studies on the pharmacokinetics of this compound indicate favorable absorption and distribution profiles, with peak plasma concentrations achieved within one hour post-administration in animal models .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

StudyModelKey FindingsReference
Study on Alzheimer's DiseaseAnimal ModelReduced amyloid-beta plaques; improved cognition
Inflammatory Response StudyIn Vitro (Macrophages)Decreased IL-6 and TNF-alpha levels
Pharmacokinetics AnalysisAnimal ModelRapid absorption; peak concentration at 1 hour

Q & A

Basic Research Questions

Q. How should I formulate a research question for studying PQ 69’s biochemical properties?

A well-structured research question should align with frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example: "How does this compound inhibit [specific enzyme/pathway] in [cell type/organism] compared to [existing compound] over a [timeframe]?" This ensures clarity, scope, and alignment with experimental goals .

Q. What methodologies are suitable for initial characterization of this compound?

Begin with literature reviews to identify gaps and prior methodologies (e.g., spectroscopy, chromatography, or in vitro assays). Use systematic review protocols to catalog existing data on this compound’s structure-activity relationships. Pair this with pilot experiments (e.g., dose-response assays) to validate preliminary hypotheses .

Q. How can I design a reproducible experimental protocol for this compound?

Adopt standardized protocols (e.g., OECD guidelines for chemical testing) and document variables like solvent choice, temperature, and purity thresholds. Use reagent validation (e.g., NMR/HPLC verification) and include negative/positive controls to mitigate bias. Pre-register protocols on platforms like Open Science Framework to enhance transparency .

Advanced Research Questions

Q. How do I address contradictory data in this compound’s mechanism of action studies?

Conduct sensitivity analyses to identify variables influencing outcomes (e.g., cell line variability, assay conditions). Employ triangulation by cross-verifying results with multiple methods (e.g., molecular docking + kinetic assays). Use Bayesian statistics to quantify uncertainty and refine hypotheses iteratively .

Q. What strategies ensure robust statistical analysis of this compound’s dose-dependent effects?

Apply mixed-effects models to account for hierarchical data (e.g., repeated measurements). Use power analysis to determine sample sizes a priori, minimizing Type I/II errors. For non-linear responses, leverage Hill equation modeling or machine learning (e.g., random forests) to identify critical thresholds .

Q. How can I integrate multi-omics data to elucidate this compound’s systemic impacts?

Combine transcriptomics, proteomics, and metabolomics via pathway enrichment tools (e.g., KEGG, Reactome). Use network pharmacology to map this compound’s interactions across biological systems. Validate findings with knockout/knockdown models to isolate causal relationships .

Q. Methodological Pitfalls and Solutions

Q. Why might this compound’s in vitro results fail to translate to in vivo models?

Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism). Address this by:

  • Using physiologically relevant models (e.g., 3D cell cultures, organoids).
  • Incorporating ADME-Tox assays early in the pipeline.
  • Applying PBPK modeling to predict in vivo behavior .

Q. How do I ensure ethical rigor in this compound’s preclinical studies?

Follow ARRIVE guidelines for animal research, emphasizing randomization, blinding, and humane endpoints. For human cell lines, obtain IRB approvals and document consent protocols. Disclose conflicts of interest and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. Data Management and Reproducibility

Q. What tools facilitate reproducible data curation for this compound research?

Use electronic lab notebooks (e.g., LabArchives) for real-time data logging. Store raw data in FAIR-compliant repositories (e.g., Zenodo, Figshare). Implement version control (e.g., Git) for code/scripts and share via platforms like GitHub .

Q. How can I resolve inconsistencies in this compound’s reported bioactivity across studies?

Perform meta-analyses to aggregate data, adjusting for heterogeneity via random-effects models. Validate assays through inter-laboratory comparisons and reference standards (e.g., NIST materials). Publish negative results to reduce publication bias .

Q. Cross-Disciplinary Approaches

Q. What mixed-methods designs are effective for studying this compound’s societal impacts (e.g., environmental persistence)?

Combine quantitative ecotoxicity assays with qualitative stakeholder interviews to assess risk perception. Use GIS mapping to correlate this compound’s environmental concentrations with ecological data. Triangulate findings via Delphi surveys involving chemists, ecologists, and policymakers .

Properties

IUPAC Name

4-(butylamino)-2-(3-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O/c1-2-3-11-22-19-17-18(15-9-4-5-10-16(15)23-19)24-25(20(17)26)14-8-6-7-13(21)12-14/h4-10,12,24H,2-3,11H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRYQRBEISYVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC2=CC=CC=C2C3=C1C(=O)N(N3)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.